(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride
Overview
Description
(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds
Mechanism of Action
Target of Action
Boronic acids are generally known for their role in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .
Pharmacokinetics
Boronic acids are generally known for their stability, mild and functional group tolerant reaction conditions, and environmental benignity , which could potentially impact their bioavailability.
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is fundamental in the construction of complex organic molecules, contributing to the synthesis of various organic compounds .
Action Environment
The action of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride, like other boronic acids, is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the reaction environment.
Biochemical Analysis
Biochemical Properties
(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The nature of these interactions often involves the formation of covalent bonds between the boronic acid group and the active site residues of the target enzymes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to altered gene expression and changes in cellular metabolism . Additionally, it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes by forming covalent bonds with their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in altered cellular functions . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can impact its efficacy and potency. In vitro studies have shown that it remains stable under specific conditions but may degrade when exposed to certain environmental factors . Long-term effects on cellular function have also been observed, with prolonged exposure leading to sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to exert therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects may occur, including organ damage and systemic toxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . These interactions highlight the compound’s potential to modulate metabolic processes and its relevance in metabolic research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . Its distribution within tissues is influenced by factors such as tissue permeability and blood flow, which can affect its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for boronic acid derivatives, including (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride, often involve large-scale Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions with aryl halides yield biaryl compounds, while oxidation reactions produce boronic esters .
Scientific Research Applications
(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid: A closely related compound with similar structural features and applications.
3-Formylphenylboronic acid: Another boronic acid derivative used in organic synthesis and enzyme inhibition studies.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid, with applications in pharmaceutical research.
Uniqueness
(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride stands out due to its specific substitution pattern, which enhances its reactivity and binding affinity in various applications. Its unique structure allows for more efficient interactions in Suzuki-Miyaura coupling reactions and enzyme inhibition studies, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
[5-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2.ClH/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13(17)18;/h2-3,8,17-18H,4-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVYEMMQURIWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)CN2CCN(CC2)C)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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